Cas no 95092-10-7 (N-Methoxy-N-methyl-2-phenylacetamide)

N-Methoxy-N-methyl-2-phenylacetamide structure
95092-10-7 structure
Product Name:N-Methoxy-N-methyl-2-phenylacetamide
CAS-Nr.:95092-10-7
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD14707542
CID:751994
PubChem ID:10419762
Update Time:2024-10-25

N-Methoxy-N-methyl-2-phenylacetamide Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzeneacetamide, N-methoxy-N-methyl-
    • N-methoxy-N-methyl-2-phenylacetamide
    • N-methoxy-N-methylBenzeneacetamide
    • N-Methoxy-N-methylphenylacetamide
    • DFLGWAFOSVGKKK-UHFFFAOYSA-N
    • N-methoxy-N-methyl-benzeneacetamide
    • N-methyl-N-methoxy-2-phenylacetamide
    • SY201708
    • AK402577
    • N-Methoxy-N-methylbenzeneacetamide (ACI)
    • CS-0061703
    • MFCD14707542
    • F19927
    • AKOS008953172
    • XH0803
    • F1903-0165
    • EN300-213178
    • VDA09210
    • 95092-10-7
    • SCHEMBL361027
    • DA-40182
    • DTXSID40439552
    • N-Methoxy-N-methyl-2-phenylacetamide
    • MDL: MFCD14707542
    • Inchi: 1S/C10H13NO2/c1-11(13-2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
    • InChI-Schlüssel: DFLGWAFOSVGKKK-UHFFFAOYSA-N
    • Lächelt: O=C(CC1C=CC=CC=1)N(C)OC

Berechnete Eigenschaften

  • Genaue Masse: 179.094628657g/mol
  • Monoisotopenmasse: 179.094628657g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 164
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.5
  • XLogP3: 1.4

Experimentelle Eigenschaften

  • Dichte: 1.079±0.06 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 254.0±33.0 ºC (760 Torr),
  • Flammpunkt: 107.4±25.4 ºC,
  • Löslichkeit: Leicht löslich (3,9 g/l) (25°C),

N-Methoxy-N-methyl-2-phenylacetamide Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N899286-5g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
5g
635.40 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19645-5g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
5g
¥200.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19645-250mg
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
250mg
¥30.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19645-1g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
1g
¥55.0 2024-07-18
TRC
B427853-25mg
N-methoxy-N-methyl-2-phenylacetamide
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25mg
$ 50.00 2022-06-07
TRC
B427853-50mg
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$ 70.00 2022-06-07
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B427853-250mg
N-methoxy-N-methyl-2-phenylacetamide
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$ 250.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM328-200mg
N-Methoxy-N-methyl-2-phenylacetamide
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM328-1g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
1g
212.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UM328-5g
N-Methoxy-N-methyl-2-phenylacetamide
95092-10-7 95%
5g
742.0CNY 2021-07-17

N-Methoxy-N-methyl-2-phenylacetamide Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  pH 4.5, rt
1.2 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Water ;  0.5 h, pH 4.5, rt; 3 h, rt
Referenz
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Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Pyridine ;  5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Sequential C-selective difluoromethylation/Pd-catalyzed decarboxylative protonation: an efficient access to tertiary difluoromethylated Scaffolds
Duchemin, Nicolas; Buccafusca, Roberto; Daumas, Marc; Ferey, Vincent; Arseniyadis, Stellios, ChemRxiv, 2019, 1, 1-8

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Water ;  12 h, pH 6, 30 °C
1.2 0.5 h, rt
Referenz
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, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 5 min, 0 °C; 1 h, rt
Referenz
Highly Stereoselective Cyclopropanation of α,β-Unsaturated Carbonyl Compounds with Methyl (Diazoacetoxy)acetate Catalyzed by a Chiral Ruthenium(II) Complex
Chanthamath, Soda; Takaki, Suguru; Shibatomi, Kazutaka; Iwasa, Seiji, Angewandte Chemie, 2013, 52(22), 5818-5821

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane
Referenz
Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization
Gebauer, Julian; Dewi, Purnama; Blechert, Siegfried, Tetrahedron Letters, 2005, 46(1), 43-46

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diethyl dicarbonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
Referenz
Composition for the treatment of IGF-1R expressing cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
Referenz
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, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
Referenz
Preparation of humanized anti-human IGF-1R antibody-drug conjugates for cancer therapy
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
Referenz
Preparation of derivatives of dolastatin 10 and auristatins as antitumor agents
, France, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 4 h, rt
Referenz
Structure-Based Drug Design of Mineralocorticoid Receptor Antagonists to Explore Oxosteroid Receptor Selectivity
Nordqvist, Anneli ; O'Mahony, Gavin; Friden-Saxin, Maria; Fredenwall, Marlene; Hogner, Anders; et al, ChemMedChem, 2017, 12(1), 50-65

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; overnight, rt
Referenz
Assemblies of 1,4-Bis(diarylamino)naphthalenes and Aromatic Amphiphiles: Highly Reducing Photoredox Catalysis in Water
Hyodo, Yuki; Takahashi, Keigo; Chitose, Youhei; Abe, Manabu ; Yoshizawa, Michito; et al, Synlett, 2022, 33(12), 1184-1188

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 10 min, 0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds
Duchemin, Nicolas; Buccafusca, Roberto; Daumas, Marc; Ferey, Vincent; Arseniyadis, Stellios, Organic Letters, 2019, 21(20), 8205-8210

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → rt
Referenz
Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas
Aryal, Sushant; Hone, Christopher A.; Polson, Matthew I. J.; Foley, Daniel J., Chemical Science, 2023, 14(29), 7905-7912

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Trimethylamine Solvents: Acetonitrile ;  1 h, rt
1.3 20 h, rt
Referenz
Stereoselective synthesis of 2-aryl-4-en-1-ols, promising synthons for the preparation of oxygen heterocycles
Boev, V. I.; Moskalenko, A. I.; Belopukhov, S. L.; Nikonova, G. N., Russian Journal of Organic Chemistry, 2017, 53(2), 169-177

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  rt; 1 h, rt
1.2 overnight, rt
Referenz
3-Alkoxy-1,2-Dioxolanes: Synthesis and Evaluation as Potential Antimalarial Agents
Schiaffo, Charles E.; Rottman, Matthias; Wittlin, Sergio; Dussault, Patrick H., ACS Medicinal Chemistry Letters, 2011, 2(4), 316-319

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dichloromethane ;  6 h, rt
Referenz
Preparation method of organic arsenic-based type II pyruvate kinase inhibitor, and its application in inhibiting tumor
, China, , ,

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diethyl cyanophosphonate Solvents: Dimethylformamide ;  30 min, -10 °C; 2.5 h, rt
Referenz
Preparation of humanized anti-human IGF-1R, HER2 and protein Axl antibodies conjugated with drug for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, rt
Referenz
Asymmetric photoredox transition-metal catalysis activated by visible light
Huo, Haohua; Shen, Xiaodong; Wang, Chuanyong; Zhang, Lilu; Roese, Philipp; et al, Nature (London, 2014, 515(7525), 100-103

N-Methoxy-N-methyl-2-phenylacetamide Raw materials

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Preis ($):333.0
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